molecular formula C22H22O7 B166479 Salvipholin CAS No. 126724-98-9

Salvipholin

Cat. No.: B166479
CAS No.: 126724-98-9
M. Wt: 398.4 g/mol
InChI Key: AVKKLSULAQTUAJ-UHFFFAOYSA-N
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Description

Salvipholin is a natural compound found in the Salvia plant species. It belongs to the class of neoclerodane diterpenoids and has been found to possess various biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvipholin can be synthesized through a series of chemical reactions involving the starting materials derived from the Salvia plant. The synthetic route typically involves the use of furan derivatives and other organic compounds under controlled reaction conditions. The process includes steps such as esterification, cyclization, and oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Salvia plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. The compound is then subjected to quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Salvipholin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in modulating biological pathways and cellular functions.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Salvipholin exerts its effects through multiple mechanisms. It improves carbohydrate-lipid metabolism by restoring disturbed phospholipid spectra and normalizing glucose, free fatty acids, triglycerides, and lysophospholipids levels in diabetic models . The compound targets specific molecular pathways involved in metabolic regulation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tanshinone IIA
  • Cryptotanshinone
  • Salvianolic Acid B
  • Rosmarinic Acid

Uniqueness

Salvipholin stands out due to its unique neoclerodane diterpenoid structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate metabolic pathways and its potential therapeutic applications make it a compound of significant interest .

Biological Activity

Salvipholin, a compound derived from various plant sources, has garnered attention for its potential biological activities, particularly in the context of metabolic and mitochondrial functions. This article explores the biological activity of this compound, focusing on its effects in various experimental models, including diabetes and other metabolic disorders.

Overview of this compound

This compound is a diterpenoid compound known for its diverse pharmacological properties. It has been studied primarily for its effects on mitochondrial function, antioxidant activity, and potential therapeutic applications in metabolic diseases.

  • Mitochondrial Protection :
    • This compound has been shown to exert protective effects on liver mitochondria in experimental models of diabetes. In a study involving rats with streptozotocin-induced diabetes, treatment with this compound (3.5 mg/kg) for eight days significantly improved mitochondrial respiration and oxidative phosphorylation compared to untreated controls .
  • Hypoglycemic Effects :
    • Research indicates that this compound administration leads to a notable decrease in blood glucose levels in diabetic rats, suggesting its potential as a hypoglycemic agent .
  • Lipid Metabolism :
    • A study reported that peroral administration of this compound at a dosage of 50 mg/kg positively influenced carbohydrate-lipid metabolism in intact male rats . This suggests that this compound may play a role in regulating lipid profiles and improving metabolic health.

Table 1: Summary of Biological Activities of this compound

Activity Effect Model Reference
Mitochondrial FunctionImproved respiration and oxidative phosphorylationSTZ-induced diabetic rats
Hypoglycemic EffectSignificant reduction in blood glucose levelsSTZ-induced diabetic rats
Lipid MetabolismPositive influence on carbohydrate-lipid metabolismIntact male rats
Antioxidant ActivityPotential to reduce oxidative stressVarious models

Case Studies and Experimental Evidence

  • Diabetes Model Study :
    • In a controlled experiment, diabetic rats treated with this compound exhibited enhanced mitochondrial function characterized by increased respiratory control ratios (RC) and ADP/O ratios, indicating improved coupling of oxidation and phosphorylation processes . The study highlighted that this compound mitigated the adverse effects of diabetes on mitochondrial integrity.
  • Metabolic Regulation Study :
    • Another study demonstrated that administering this compound led to significant alterations in lipid profiles, suggesting an enhancement in lipid metabolism. The findings indicated that the compound might help regulate triglyceride and cholesterol levels, providing insights into its potential use for metabolic syndrome management .

Properties

IUPAC Name

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKKLSULAQTUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925687
Record name 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126724-98-9
Record name Salvipholin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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